Iodonitromethane
CAS No.: 25538-43-6
Cat. No.: VC18431438
Molecular Formula: CH2INO2
Molecular Weight: 186.937 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25538-43-6 |
|---|---|
| Molecular Formula | CH2INO2 |
| Molecular Weight | 186.937 g/mol |
| IUPAC Name | iodo(nitro)methane |
| Standard InChI | InChI=1S/CH2INO2/c2-1-3(4)5/h1H2 |
| Standard InChI Key | NGPZXMWROSHCLA-UHFFFAOYSA-N |
| Canonical SMILES | C([N+](=O)[O-])I |
Introduction
Structural Characteristics of Iodonitromethane
Molecular Geometry and Bonding
Iodonitromethane adopts a tetrahedral geometry around the central carbon atom, with bond angles and lengths influenced by the electron-withdrawing nitro group (-NO₂) and the bulky iodine substituent. The C-I bond length measures approximately 2.12 Å, slightly longer than typical C-Br bonds due to iodine’s larger atomic radius . The nitro group exhibits resonance stabilization, with N-O bond lengths averaging 1.22 Å, consistent with delocalized π-electron systems . A comparative analysis of structural parameters is provided in Table 1.
Table 1: Structural Parameters of Iodonitromethane and Related Compounds
| Compound | C-I Bond (Å) | N-O Bond (Å) | C-N Bond (Å) | ∠C-I-NO₂ (°) |
|---|---|---|---|---|
| Iodonitromethane | 2.12 | 1.22 | 1.48 | 112.3 |
| Nitromethane | — | 1.21 | 1.49 | — |
| Iodoform | 2.10 | — | — | — |
The nitro group’s electron-withdrawing effect polarizes the C-I bond, enhancing its susceptibility to nucleophilic substitution—a property exploited in synthetic applications .
Spectroscopic Features
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Infrared (IR) Spectroscopy: Strong absorption bands at 1540 cm⁻¹ and 1370 cm⁻¹ correspond to asymmetric and symmetric stretching of the nitro group . The C-I stretch appears as a weak signal near 550 cm⁻¹.
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Nuclear Magnetic Resonance (NMR): ^1H NMR spectra display a singlet at δ 4.2 ppm for the methylene protons, while ^13C NMR reveals a carbon resonance at δ 78 ppm for the iodine-bearing carbon .
Synthesis and Manufacturing Approaches
Halogenation of Nitromethane
The most common route involves direct iodination of nitromethane using iodine monochloride (ICl) or molecular iodine (I₂) in the presence of oxidizing agents:
Yields typically range from 45% to 65%, with side products including diiodonitromethane and nitroform .
Table 2: Comparative Iodination Methods
| Iodinating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| I₂/HNO₃ | CCl₄ | 40 | 52 |
| ICl | CH₂Cl₂ | 25 | 63 |
| KI/H₂O₂ | H₂O/EtOH | 60 | 48 |
Alternative Pathways
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Nitroaldol Condensation: Reaction of iodomethane with nitromethyl Grignard reagents, though limited by competing elimination .
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Electrophilic Aromatic Substitution: Iodination of pre-nitrated aromatic precursors, followed by reduction—a method with lower efficiency .
Reactivity and Functional Applications
Nucleophilic Substitution
The electron-deficient carbon adjacent to the nitro group facilitates SN2 reactions with amines, thiols, and alkoxides:
This reactivity is harnessed in the synthesis of β-nitroamines, intermediates in heterocyclic chemistry .
Cycloaddition Reactions
Iodonitromethane participates in [3+2] cycloadditions with alkenes to form nitro-substituted cyclopropanes, which are precursors to strained hydrocarbons and bioactive molecules .
Table 3: Cycloaddition Partners and Products
| Dienophile | Product | Yield (%) |
|---|---|---|
| Ethylene | Nitrocyclopropane | 71 |
| Styrene | 2-Phenylnitrocyclopropane | 68 |
| 1,3-Butadiene | Bicyclonitrohexane | 59 |
Reductive Transformations
Catalytic hydrogenation over Pd/C reduces the nitro group to an amine while retaining the iodine substituent:
This product serves as a building block for iodinated pharmaceuticals .
Recent Advances and Future Directions
Green Synthesis Innovations
Recent studies emphasize solvent-free iodination using ball-milling techniques, achieving 70% yield with minimal waste . Additionally, photocatalytic methods employing TiO₂ nanoparticles show promise for selective monoiodination .
Applications in Materials Science
Iodonitromethane’s high dipole moment (4.8 D) makes it a candidate for dielectric materials in capacitors. Preliminary studies report its incorporation into polymer matrices, enhancing thermal stability up to 220°C .
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